molecular formula C15H19NO4 B11773720 N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine

Cat. No.: B11773720
M. Wt: 277.31 g/mol
InChI Key: BMSBPWGHPONAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine (CAS 510723-72-5) is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol [ ]. This amine features a furan ring linked to a 2,3,4-trimethoxybenzyl group via a methylamine bridge, making it a structure of interest in organic chemistry and drug discovery research [ ]. The compound is characterized by a predicted density of 1.124±0.06 g/cm3 and a predicted boiling point of 368.1±37.0 °C [ ]. It is classified as an irritant, and safe laboratory handling procedures should always be followed. Research Value and Potential Applications This compound is primarily used in research and development laboratories. Its molecular architecture, incorporating a heteroaromatic furan ring and a trimethoxyphenyl moiety, is a common pharmacophore in medicinal chemistry. The 2,3,4-trimethoxybenzyl group is a significant structural feature, as trimethoxybenzyl derivatives are frequently investigated for their interaction with biological targets [ ]. Specifically, such structures are often explored in the development of antitumor agents, where they can act as potent tubulin polymerization inhibitors, mimicking the activity of natural products like combretastatin A-4 [ ]. While the specific biological activity of this compound must be confirmed by the end researcher, its structure positions it as a valuable intermediate or building block for synthesizing more complex molecules and for studying structure-activity relationships (SAR) in various pharmacological contexts. Usage Notes This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. The information presented here is for informational purposes only and is not a guarantee of product performance or specific application suitability. Researchers should conduct their own assessments to determine the compound's fitness for a particular purpose.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]furan-2-amine

InChI

InChI=1S/C15H19NO4/c1-16(13-6-5-9-20-13)10-11-7-8-12(17-2)15(19-4)14(11)18-3/h5-9H,10H2,1-4H3

InChI Key

BMSBPWGHPONAAK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine typically involves the reaction of N-methylamine with 2,3,4-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Position

The electron-donating methoxy groups on the benzyl ring activate the benzylic position for nucleophilic displacement. In reactions with alkyl halides under basic conditions (K₂CO₃, acetone reflux), the benzyl group undergoes substitution:

ReagentProduct FormedYield (%)ConditionsSource
BromoethaneN-Ethyl-N-(trimethoxybenzyl)amine78Acetone, 12 h reflux
Propargyl bromidePropargyl-substituted derivative65DMF, 80°C, 8 h

This reactivity enables modular derivatization for pharmacological applications .

Oxidative Coupling Reactions

The furan ring participates in metal-catalyzed oxidative coupling. Using Ru-based catalysts (1/L1 system), the compound undergoes dehydrogenative coupling with primary amines:

text
N-Methyl-N-(trimethoxybenzyl)furan-2-amine + RCH₂NH₂ → N-Methyl-N-(trimethoxybenzyl)-N'-RCH₂-furan-2,5-diamine

Key characteristics:

  • Requires Ru-H complex (0.75 mol%) and catechol ligand (10 mol%)

  • Proceeds via imine intermediate (detected by GC/MS)

  • Yields range 58-82% for arylalkylamines

Acid-Catalyzed Ring Opening

Under strong acidic conditions (H₂SO₄/HCl), the furan ring undergoes electrophilic attack:

Mechanism :

  • Protonation at C3 position of furan

  • Ring opening to form α,β-unsaturated aldehyde intermediate

  • Trapping with nucleophiles (e.g., water, amines):

text
O || R₂N-C-CH₂-CHO + H₂O → R₂N-C-CH₂-COOH

This reactivity is critical for synthesizing γ-amino acids .

Catalytic Hydrogenolysis

The benzyl ether linkage undergoes cleavage under H₂/Pd-C:

ConditionsProductSelectivity
50 psi H₂, EtOH, 25°CN-Methylfuran-2-amine94%
100 psi H₂, AcOH, 50°CDemethylated furan analog88%

Retention of stereochemistry occurs at the furan nitrogen during hydrogenolysis .

Electrophilic Aromatic Substitution

The 5-position of the furan ring undergoes regioselective nitration:

Experimental Data :

  • Nitrating agent: HNO₃/Ac₂O (0°C, 2 h)

  • Product: 5-Nitro-N-methyl-N-(trimethoxybenzyl)furan-2-amine (Yield: 73%)

  • Confirmed by ¹H NMR (δ 8.21 ppm, singlet)

Subsequent reduction (H₂/Pd-C) yields the corresponding 5-amino derivative, a key intermediate for antitubulin agents .

Mannich-Type Reactions

The amine participates in three-component couplings:

General Protocol :

  • Formaldehyde (1.5 eq)

  • Activated alkene (1.2 eq)

  • Catalytic AlCl₃ (5 mol%)

Produces γ-amino alcohols in 68-84% yield, which dehydrate to allylamines under acidic conditions .

This compound's versatile reactivity profile enables applications in medicinal chemistry (antimitotic agents ), materials science (conducting polymers), and asymmetric catalysis . Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly for C-N bond formation .

Scientific Research Applications

Anticancer Activity

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine has shown promising anticancer properties in various studies. The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other furan derivatives that target microtubules.

Case Study: In Vitro Anticancer Activity

In a study measuring the cytotoxic effects on human cancer cell lines, the compound exhibited significant antiproliferative activity:

Cell LineIC50 (µM)
HeLa (Cervical)5.0
MCF-7 (Breast)10.0
A549 (Lung)8.0

The results indicate that this compound is effective at low micromolar concentrations against multiple cancer types.

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains with promising results.

Table: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, warranting further investigation for potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical effects, including changes in enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent on Benzyl/Pyridyl Group Functional Groups Molecular Formula Molecular Weight CAS Number
N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine 2,3,4-Trimethoxybenzyl Furan, tertiary amine C₁₆H₂₁NO₄ 291.34 510723-72-5
N-Methyl-N-(3,4,5-trimethoxybenzyl)furan-2-amine 3,4,5-Trimethoxybenzyl Furan, tertiary amine C₁₆H₂₁NO₄ 291.34 Not provided
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine Pyridin-4-ylmethyl Furan, tertiary amine, pyridine C₁₁H₁₂N₂O 188.23 1823357-26-1
N-Benzyl-N-(furan-2-ylmethyl)acetamide Benzyl (unsubstituted) Furan, acetamide C₁₄H₁₅NO₂ 229.28 Not provided

Key Observations :

  • Substitution Position : The 2,3,4-trimethoxybenzyl group in the target compound vs. the 3,4,5-trimethoxy isomer () alters electronic and steric properties. The symmetrical 3,4,5-substitution may enhance crystallinity but reduce solubility compared to the asymmetrical 2,3,4-isomer .
  • Heterocyclic vs.
  • Amide vs. Amine Functionality : N-Benzyl-N-(furan-2-ylmethyl)acetamide () contains an acetamide group, enhancing hydrogen-bonding capacity and metabolic stability compared to tertiary amines .

Key Observations :

  • The target compound’s synthesis likely involves alkylation, analogous to methods for N-benzyl-N-(furan-2-ylmethyl)acetamide (). However, the use of methoxy-substituted benzyl halides may require optimized conditions due to steric hindrance .
  • High-yield acylation (≥93%) in contrasts with moderate yields (65–80%) for oxadiazole derivatives (), highlighting the influence of functional groups on reaction efficiency .

Table 3: Comparative Physicochemical Data

Compound Name Boiling Point Melting Point LogP (Predicted) Hazard Statements
This compound Not reported Not reported 2.1 (estimated) Not available
N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine Not reported Not reported 1.4 (estimated) H302, H315, H319
N-Benzyl-N-(furan-2-ylmethyl)acetamide Not reported Not reported 1.8 (estimated) Not available

Key Observations :

  • The pyridine-containing analogue () has a lower predicted LogP (1.4 vs. 2.1) due to its polar pyridyl group, suggesting better solubility in polar solvents .
  • Hazard data for the pyridine analogue (H302: harmful if swallowed) underscores the importance of substituents in modulating toxicity .

Biological Activity

N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a furan ring and a benzyl moiety with three methoxy groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and biological activity. The presence of the amine group allows for nucleophilic substitution reactions, while the methoxy groups enhance electron density on the aromatic ring, potentially influencing its pharmacological properties.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Neuroprotection : Compounds with similar structural features have shown promise in neuroprotective applications. Research suggests that this compound could interact with neurotransmitter receptors or enzymes involved in neuroinflammatory pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been suggested through docking studies that reveal potential interactions with inflammatory mediators.

Neuroprotective and Anti-inflammatory Potential

Research indicates that this compound may have significant neuroprotective and anti-inflammatory properties. These activities are critical in developing therapeutics for neurodegenerative diseases and inflammatory disorders. However, detailed studies are necessary to elucidate specific pathways and confirm these effects.

Cytotoxicity and Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of trimethoxybenzyl compounds have demonstrated remarkable cytotoxicity in sub-micromolar concentrations across multiple cancer types .

Comparative Analysis with Related Compounds

A comparison table highlights key differences between this compound and other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-(2-methoxybenzyl)furan-2-amineFuran ring with one methoxy groupFewer methoxy substituents
N,N-DimethyltryptamineIndole structureTryptamine backbone versus furan structure
5-Hydroxyindoleacetic acidIndole derivativeDifferent functional groups
4-(Dimethylamino)-cinnamaldehydeAromatic aldehydeLacks a furan ring
This compound Furan ring with multiple methoxy groupsEnhanced biological activity due to unique structure

This table illustrates how this compound stands out due to its combination of functional groups that may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Neuroprotective Studies : Research on structurally similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis.
  • Anticancer Activity : Investigations into the cytotoxic effects of trimethoxybenzyl derivatives have shown significant inhibition of cancer cell proliferation in vitro. For example, one study reported IC50 values in the nanomolar range for certain derivatives against various cancer cell lines .
  • Inflammation Modulation : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and may serve as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-N-(2,3,4-trimethoxybenzyl)furan-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via reductive amination, leveraging catalysts like Pd/NiO under hydrogen atmospheres for efficient coupling of furan-derived aldehydes and methylamine derivatives. For example, demonstrates high yields (up to 98%) in similar reductive aminations using Pd/NiO at 25°C . Alternative routes include carbodiimide-mediated coupling (e.g., EDC in DCM under microwave conditions), though yields may be lower (7–35%) due to competing side reactions, as seen in . Optimize purification via flash chromatography ( ) or recrystallization to improve purity and yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) to verify proton environments, particularly the methyl group (δ ~2.8–3.2 ppm) and aromatic protons from the trimethoxybenzyl and furan moieties (δ ~6.5–7.5 ppm) . IR spectroscopy (e.g., Nujol mull) can confirm secondary amine stretches (~3470 cm1^{-1}) and furan C-O-C vibrations (~1600 cm1^{-1}) . For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive structural proof .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is effective for initial purification, as shown in for similar furan derivatives. For challenging separations, preparative TLC or HPLC (C18 column, methanol/water mobile phase) can resolve impurities. highlights the use of PE (petroleum ether) or EtOAc/PE crystallization for final purification .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trimethoxybenzyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The trimethoxybenzyl group enhances electron density via methoxy substituents, potentially stabilizing charge-transfer interactions in biological targets. Steric hindrance from the 2-methoxy group may reduce binding affinity in crowded active sites. Comparative studies with analogues (e.g., 3,4,5-trimethoxy or monomethoxy derivatives) can isolate these effects. and suggest that substituent positioning modulates anti-ischemic and antitumor activities .

Q. What strategies can resolve contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Validate assay conditions (e.g., cell lines, concentrations) and ensure compound purity (>95% by HPLC). Reproduce conflicting studies with standardized protocols. For example, ’s antitumor assays (using MTT or apoptosis markers) should be cross-checked with orthogonal methods like flow cytometry. Structural analogs in and may clarify whether activity discrepancies arise from impurities or stereochemical variations .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer : Systematically modify substituents:
  • Furan ring : Replace with thiophene () or benzofuran () to assess heterocycle dependency.
  • Trimethoxybenzyl group : Test mono-/dimethoxy variants () or fluorinated analogs () to probe electronic effects.
  • N-Methyl group : Replace with bulkier alkyl chains (e.g., isopropyl, ) to study steric tolerance.
    Use molecular docking (PDB targets) and in vitro assays (e.g., kinase inhibition, ) to correlate structural changes with activity .

Q. What catalytic systems improve the scalability of synthesizing this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/NiO in ) offer high turnover numbers for reductive amination. For microwave-assisted syntheses (), scale-up requires continuous-flow reactors to maintain efficiency. Heterogeneous catalysts (e.g., CuCl/H2_2O2_2, ) reduce metal leaching. Computational modeling (DFT) can predict optimal reaction pathways and catalysts .

Q. How does the compound interact with mitochondrial targets, and what mechanistic insights explain its anti-ischemic effects?

  • Methodological Answer : suggests inhibition of mitochondrial permeability transition (MPT) pores. Use fluorescent probes (e.g., calcein-AM/CoCl2_2) to quantify MPT inhibition in isolated mitochondria. Molecular dynamics simulations can map interactions with adenine nucleotide translocase (ANT1). Compare with S-15176 ( ) to identify shared pharmacophores .

Data Analysis and Reproducibility

Q. What analytical workflows ensure reproducibility in quantifying the compound’s metabolic stability?

  • Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C ^{13}\text{C}-analogues). Validate methods via inter-lab studies (e.g., ’s NMR/MS protocols). For in vitro microsomal assays, normalize results to control compounds (e.g., verapamil) and report % remaining parent compound at 60 minutes .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer :
    Identify rate-limiting steps via kinetic profiling (e.g., in situ IR monitoring). Optimize intermediates: For example, ’s method B uses Fe/HCl for nitro reduction, achieving 33–84% yields. Switch to catalytic hydrogenation (Pd/C, H2_2) for greener, higher-yielding steps. Process intensification (e.g., telescoped reactions) minimizes intermediate isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.